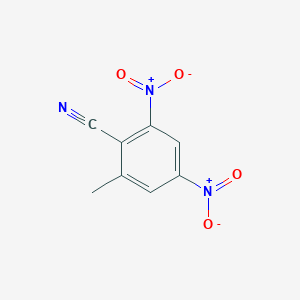
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide is a chemical compound with a unique structure that belongs to the purine family. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C7H10N4I, and it is often used as a reagent in organic synthesis and as a precursor in the preparation of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide typically involves the reaction of 1,3-dimethylxanthine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
Starting Material: 1,3-dimethylxanthine
Reagent: Hydroiodic acid (HI)
Reaction Conditions: The reaction is conducted at a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other purine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly used.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which have applications in medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to prepare other purine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide involves its interaction with specific molecular targets and pathways. It is known to bind to purine receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide.
Theophylline: A similar compound with bronchodilator effects.
Caffeine: Another purine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific structure and iodide ion, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research.
Propiedades
Número CAS |
90703-17-6 |
|---|---|
Fórmula molecular |
C7H11IN4 |
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,2-dihydropurin-1-ium;iodide |
InChI |
InChI=1S/C7H10N4.HI/c1-10-3-6-7(9-4-8-6)11(2)5-10;/h3-4H,5H2,1-2H3;1H |
Clave InChI |
GQQPZBAMNXDEFL-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C2=NC=NC2=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


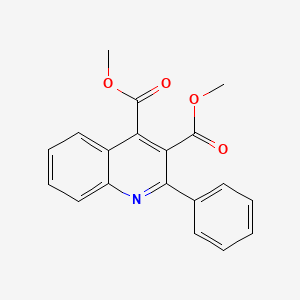
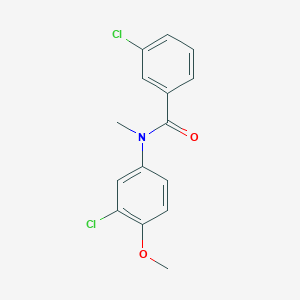
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)

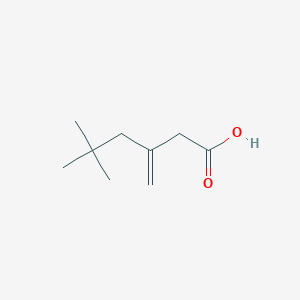


![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
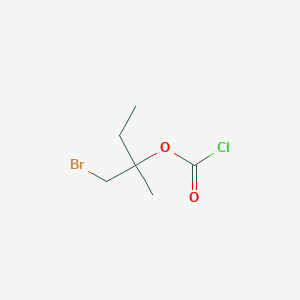
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)
